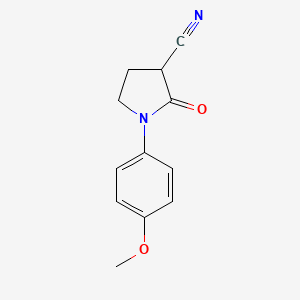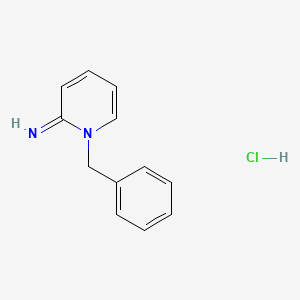
5-Bromo-2-nitrobenzoate de méthyle
Vue d'ensemble
Description
Methyl 5-bromo-2-nitrobenzoate is an organic compound with the molecular formula C8H6BrNO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 2 are replaced by a bromine atom and a nitro group, respectively. This compound is used in various chemical syntheses and has applications in scientific research.
Applications De Recherche Scientifique
Synthèse organique
“5-Bromo-2-nitrobenzoate de méthyle” est un composé organique qui peut être utilisé dans divers processus de synthèse organique . Ses groupes bromo et nitro en font un réactif polyvalent pour la création d'une large gamme de structures chimiques.
Intermédiaire dans la fabrication pharmaceutique
Ce composé peut servir d'intermédiaire dans la synthèse de molécules plus complexes, en particulier dans l'industrie pharmaceutique. La présence des groupes bromo et nitro peut faciliter diverses réactions chimiques, permettant la production d'une large gamme de produits pharmaceutiques .
Science des matériaux
En science des matériaux, “this compound” pourrait potentiellement être utilisé dans la synthèse de nouveaux matériaux. Le groupe nitro pourrait subir une réduction pour former une amine, qui pourrait ensuite réagir avec d'autres composés pour former des polymères ou d'autres matériaux .
Développement d'outils de diagnostic
Le composé pourrait potentiellement être utilisé dans le développement d'outils de diagnostic. Par exemple, il pourrait être utilisé dans la synthèse de composés utilisés dans les scans de tomographie par émission de positons (TEP) .
Recherche et développement
“this compound” peut être utilisé dans la recherche et le développement, en particulier dans l'étude des réactions organiques. Sa réactivité peut fournir des informations précieuses sur les mécanismes de diverses réactions organiques .
Éducation chimique
Ce composé peut également être utilisé dans l'éducation chimique comme outil pédagogique. Il peut être utilisé pour démontrer diverses réactions organiques en laboratoire, aidant les élèves à comprendre les principes de la chimie organique .
Analyse Biochimique
Biochemical Properties
Methyl 5-bromo-2-nitrobenzoate plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with certain enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the binding of Methyl 5-bromo-2-nitrobenzoate to active sites on enzymes, leading to either inhibition or activation of the enzyme’s function .
Cellular Effects
Methyl 5-bromo-2-nitrobenzoate has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to Methyl 5-bromo-2-nitrobenzoate can lead to changes in the expression of genes involved in stress responses and metabolic regulation. Additionally, it may impact cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of Methyl 5-bromo-2-nitrobenzoate involves its interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, Methyl 5-bromo-2-nitrobenzoate may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5-bromo-2-nitrobenzoate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that Methyl 5-bromo-2-nitrobenzoate is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or extreme pH levels. Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of Methyl 5-bromo-2-nitrobenzoate vary with different dosages in animal models. At lower doses, the compound may have minimal or no adverse effects, while higher doses can lead to toxicity or other adverse effects. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. Toxic effects at high doses may include cellular damage, oxidative stress, and disruption of normal metabolic processes .
Metabolic Pathways
Methyl 5-bromo-2-nitrobenzoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in oxidative stress responses and metabolic regulation. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, it may inhibit enzymes involved in the detoxification of reactive oxygen species, leading to increased oxidative stress .
Transport and Distribution
Within cells and tissues, Methyl 5-bromo-2-nitrobenzoate is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound. For instance, Methyl 5-bromo-2-nitrobenzoate may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution within the cell .
Subcellular Localization
The subcellular localization of Methyl 5-bromo-2-nitrobenzoate is an important factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism. The specific localization can impact the compound’s effectiveness and the nature of its interactions with cellular components .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 5-bromo-2-nitrobenzoate can be synthesized through a multi-step process involving nitration, bromination, and esterification. The nitration of methyl benzoate produces methyl 3-nitrobenzoate, which is then brominated to yield methyl 5-bromo-2-nitrobenzoate. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, and bromine or N-bromosuccinimide for bromination .
Industrial Production Methods: Industrial production of methyl 5-bromo-2-nitrobenzoate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reagents used are often
Propriétés
IUPAC Name |
methyl 5-bromo-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-14-8(11)6-4-5(9)2-3-7(6)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVNSGSUEVSJIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590460 | |
| Record name | Methyl 5-bromo-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883554-93-6 | |
| Record name | Methyl 5-bromo-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















